molecular formula C11H13N3 B1268497 3-ethyl-4-phenyl-1H-pyrazol-5-amine CAS No. 110335-22-3

3-ethyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B1268497
M. Wt: 187.24 g/mol
InChI Key: CXZWOBWWNRMXCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-ethyl-4-phenyl-1H-pyrazol-5-amine, involves several efficient and novel methodologies. One approach utilizes ultrasound-mediated condensation, offering advantages such as shorter reaction times and higher yields (Wang et al., 2011). Another method involves condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of pyrazole derivatives. Single-crystal X-ray diffraction studies have elucidated the crystal structure of related compounds, confirming molecular configurations and stabilizing interactions (Zheng et al., 2010).

Chemical Reactions and Properties

Reactions involving pyrazole derivatives can yield a variety of products, depending on the reactants and conditions. For example, reactions with amines or activated phenols can lead to different substituted pyrazolones or fused heterocycles, showcasing the versatility of these compounds (Metwally et al., 1989).

Physical Properties Analysis

The physical properties, such as melting points, crystalline structures, and solubility, of pyrazole derivatives can be significantly influenced by their molecular structure. Studies using polarized optical microscopy and single-crystal X-ray diffraction have revealed interesting phase behavior and crystalline properties (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interactions with various reagents, are critical for their potential applications. Spectroscopic methods such as NMR and IR spectroscopy, along with theoretical studies like DFT calculations, provide insights into their electronic structures, reactivity, and intermolecular interactions (Tamer et al., 2016).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • A derivative of pyrazole, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, has been synthesized and its mechanism was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
  • Optical Performance

    • A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ, 4), was synthesized and displayed significant potential for various applications .
    • Theoretical electronic absorption spectra in different media were acquired using the Coulomb-attenuating approach (CAM-B3LYP) and the Corrected Linear Response Polarizable Continuum Model (CLR) PCM .
    • The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement .
    • Current–voltage measurements on n-Si heterojunction devices with APPQ thin films revealed typical diode behavior .
    • These APPQ-based devices showed attractive photovoltaic properties, including an open-circuit voltage of 0.62 V, a short-circuit current of 5.1×10−4 A/cm2, and a maximum output power of 0.247 mW/cm2 .
  • Catalysis

    • A magnetically separable nanocatalyst was synthesized and used for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
    • The products were obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
  • Photoluminescent Materials

    • 1,3,5-Triarylpyrazoline compounds, which can be synthesized from pyrazoles, have excellent fluorescence and better hole transport characteristics .
    • They have good thermal stability and washing resistance, and can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
  • Pharmaceuticals

    • Derivatives of 1,3-diazole, which is structurally similar to pyrazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry .
    • They are often used as ligands in the synthesis of organometallic complexes .
  • Magnetically Separable Nanocatalyst

    • A magnetically separable nanocatalyst was synthesized for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
    • The products were obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
  • 1,2,4-Triazole Scaffold

    • Examples of marketed drugs based on a 1,2,4-triazole scaffold include voriconazole (an antifungal drug), forasartan (used for the treatment of hypertension), sitagliptin (an antidiabetic drug) and letrozole (a non-steroidal aromatase inhibitor for the treatment of breast cancer) .
  • Extraction of Lead Ions

    • Materials containing 4,4′-bipyridin-1-ium cation have different industrial and biological applications; e.g., they have been utilized for extraction of lead ions from neutral aqueous environment .
  • Preparation of Solid-State Electrochromic System

    • Materials containing 4,4′-bipyridin-1-ium cation have been used for the preparation of solid-state electrochromic system .
  • Removal of Dyes

    • Materials containing 4,4′-bipyridin-1-ium cation have been used for the removal of dyes .

Future Directions

The future directions for the study of “3-ethyl-4-phenyl-1H-pyrazol-5-amine” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, they could be potential candidates for the development of new therapeutic agents .

properties

IUPAC Name

5-ethyl-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9-10(11(12)14-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZWOBWWNRMXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356195
Record name 3-ethyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-4-phenyl-1H-pyrazol-5-amine

CAS RN

110335-22-3
Record name 3-ethyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KS Shikhaliev, PS Romanov, AS Shestakov… - Russian Chemical …, 2016 - Springer
… of enaminone 3a (3.32 g, 0.01 mol) and 3 ethyl 4 phenyl 1H pyrazol 5 amine (8c) (2.06 g, 0.011 mol) in acetic acid was re fluxed for 5 min. A precipitate formed after cooling was filtered, …
Number of citations: 2 link.springer.com
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org

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